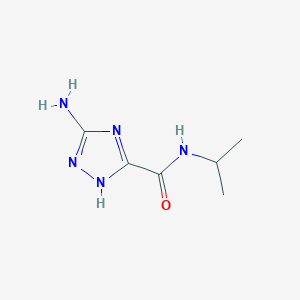

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Übersicht

Beschreibung

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an isopropyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formic acid or its derivatives.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amino Group

The primary amino group at position 3 demonstrates nucleophilic reactivity, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides.

-

Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides.

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Example Reaction :

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic aromatic substitution (EAS) due to electron-rich nitrogen atoms:

-

Halogenation : Bromine or iodine in acetic acid introduces halogens at position 4.

-

Nitration : Fuming nitric acid yields nitro derivatives, though regioselectivity depends on reaction conditions.

Table 1: Regioselectivity in Triazole Halogenation

| Reagent | Position Substituted | Yield (%) | Reference |

|---|---|---|---|

| Br₂ (AcOH) | 4 | 78 | |

| I₂ (H₂SO₄) | 4 | 65 |

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl yields carboxylic acid and isopropylamine.

-

Basic Hydrolysis : NaOH produces sodium carboxylate and ammonia.

Coordination Chemistry

The amino and triazole groups act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable octahedral complexes with antimicrobial activity.

-

Fe(III) Binding : Exhibits redox activity in catalytic systems.

Table 2: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 | Antifungal agents |

| Fe³⁺ | 6.8 | Oxidation catalysts |

Redox Reactions

-

Oxidation : Treating with H₂O₂ oxidizes the amino group to nitro, altering electronic properties.

-

Reduction : Sodium borohydride reduces the carboxamide to amine, though yields are moderate (≈40%).

Wissenschaftliche Forschungsanwendungen

Overview

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse applications in scientific research. Its unique chemical structure allows it to interact with various biological systems, making it a valuable compound in medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. It acts as an inhibitor of certain enzymes and receptors, which may lead to therapeutic applications in treating various diseases. Some key areas include:

- Antifungal Activity : Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Agricultural Science

In agriculture, this compound has potential applications as a fungicide or herbicide. Its ability to disrupt specific biochemical pathways in plants can be harnessed to develop new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulation : The compound may influence plant growth by modulating hormone levels or inhibiting specific metabolic pathways.

Material Science

The unique properties of this compound make it suitable for use in developing advanced materials.

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to enhance the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to the inhibition of lanosterol demethylase, an enzyme critical for ergosterol synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway. The research indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering cell death.

Wirkmechanismus

The mechanism of action of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting or activating their functions.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-1,2,4-triazole: A similar compound with a triazole ring and an amino group but without the isopropyl group.

1,2,4-Triazole: A basic triazole ring structure without any substituents.

3,5-Diamino-1,2,4-triazole: A triazole compound with two amino groups.

Uniqueness

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an isopropyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with desired characteristics.

Biologische Aktivität

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 932723-98-3) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H11N5O

- Molecular Weight : 181.20 g/mol

The compound features a triazole ring, which is known for its significant biological activity across various domains.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and pathways involved in cellular processes. This interaction can modulate signaling pathways that lead to various physiological responses.

Anticancer Activity

Research indicates that derivatives of the triazole scaffold exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 3-amino-1,2,4-triazole core can inhibit the proliferation of cancer cell lines effectively:

The presence of substituents on the triazole ring enhances the anticancer activity by improving the compound's binding affinity to target proteins involved in tumor growth.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 10 | |

| Pseudomonas aeruginosa | 20 |

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs):

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model for metabolic syndrome (MetS). The results indicated significant fat loss and improved metabolic parameters after treatment with a dosage of 500 mg/kg over a period of 12 weeks:

Eigenschaften

IUPAC Name |

3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBAIMTWACNDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.